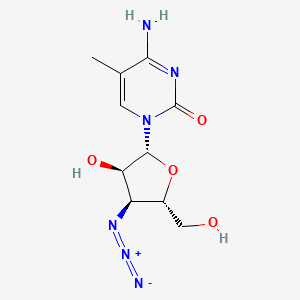

3'-Azido-3'-deoxy-5-methylcytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-Azido-3’-deoxy-5-methylcytidine is a chemical compound known for its potent antiviral properties. It is particularly effective against xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1. The compound is also utilized in click chemistry due to the presence of an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5-methylcytidine typically involves the azidation of 3’-deoxy-5-methylcytidine. This process can be achieved through the reaction of 3’-deoxy-5-methylcytidine with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with an azide group .

Industrial Production Methods: Industrial production of 3’-Azido-3’-deoxy-5-methylcytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3’-Azido-3’-deoxy-5-methylcytidine undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) with molecules containing alkyne or dibenzocyclooctyne groups

Common Reagents and Conditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes dibenzocyclooctyne or bicyclononyne groups without the need for a catalyst

Major Products:

Triazole Derivatives: Formed through cycloaddition reactions with alkyne-containing molecules

Scientific Research Applications

3’-Azido-3’-deoxy-5-methylcytidine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of triazole derivatives.

Biology: Employed in studies involving the inhibition of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1.

Medicine: Investigated for its potential therapeutic applications in antiviral treatments.

Industry: Utilized in the development of antiviral drugs and other pharmaceutical compounds

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxy-5-methylcytidine involves the inhibition of viral reverse transcriptase enzymes. The compound incorporates into the viral DNA during replication, leading to chain termination and preventing the synthesis of new viral particles. This action effectively inhibits the replication of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1 .

Comparison with Similar Compounds

3’-Azido-3’-deoxythymidine: Another azido-substituted nucleoside with antiviral properties.

3’-Azido-3’-deoxyuridine: Similar in structure and function, used in antiviral research.

Uniqueness: 3’-Azido-3’-deoxy-5-methylcytidine is unique due to its specific inhibition of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1. Its azide group also makes it highly versatile in click chemistry applications, allowing for the efficient synthesis of triazole derivatives .

Biological Activity

3'-Azido-3'-deoxy-5-methylcytidine (AZddMeC) is a synthetic nucleoside analog that has garnered attention for its potential as an antiviral agent, particularly against retroviruses such as HIV. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative efficacy with other nucleoside analogs.

AZddMeC features an azido group at the 3' position and a methyl group at the 5' position of the cytidine base. The presence of the azido group is crucial for its antiviral activity, as it allows the compound to act as a substrate for viral reverse transcriptase, leading to premature termination of viral DNA synthesis. This mechanism is similar to that of other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT), but the methyl modification enhances its selectivity and potency against specific viral strains.

In Vitro Studies

AZddMeC has demonstrated significant antiviral activity in vitro against HIV-1 and other retroviruses. Studies indicate that it competes effectively with natural nucleotides for incorporation into viral DNA, resulting in a reduction of viral load in infected cells. For example, one study reported that AZddMeC exhibited a half-maximal effective concentration (EC50) in the low micromolar range, indicating strong antiviral potency compared to AZT and other analogs .

Comparative Efficacy

To better understand the unique properties of AZddMeC, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Antiviral Potency |

|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | Azido group at 3', thymidine base | EC50 ~ 0.1 µM |

| 2',3'-Dideoxycytidine (ddC) | Lacks azido group | EC50 ~ 1 µM |

| 5-Methylcytidine | Methyl group at 5', no azido | Minimal antiviral activity |

| 3'-Azido-2',3'-dideoxycytidine | Azido group at 3', deoxy sugar | EC50 ~ 0.05 µM |

The structural modifications of AZddMeC contribute to its enhanced binding affinity for reverse transcriptase compared to other nucleoside analogs, leading to its superior antiviral effects .

Pharmacokinetics

The pharmacokinetics of AZddMeC have been studied in animal models, notably rhesus monkeys. Following administration, AZddMeC is rapidly metabolized to AZT, with a terminal half-life ranging from 0.5 to 1.3 hours. The compound exhibits a total clearance rate of approximately 2.00 L/hr/kg, with renal excretion being a primary route for elimination . This rapid metabolism suggests that while AZddMeC may have potent antiviral effects, its therapeutic window may be limited by its quick clearance.

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical applications of AZddMeC in treating HIV infections. For instance, a study involving primary human peripheral blood mononuclear cells demonstrated that AZddMeC significantly reduced viral replication in a dose-dependent manner . Such findings suggest that AZddMeC could be developed as an effective therapeutic option for patients with HIV, particularly those who exhibit resistance to first-line treatments.

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIDXEHGLJUNPT-JXOAFFINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.